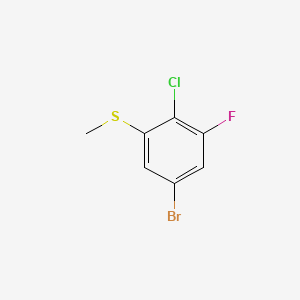
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, fluorine, and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example:
Chlorination: Chlorine (Cl₂) can be introduced using a similar method, with iron(III) chloride (FeCl₃) as the catalyst.
Fluorination: Fluorine can be introduced using a fluorinating agent such as Selectfluor.
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives can be formed.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dehalogenated compounds or reduced sulfur-containing derivatives.
Applications De Recherche Scientifique
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, such as potential drug candidates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene depends on its specific application
Electrophilic Aromatic Substitution: The electron-withdrawing and electron-donating effects of the substituents can influence the reactivity of the benzene ring.
Nucleophilic Attack: The halogen atoms can be targets for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation or reduction, affecting the overall reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-1-fluoro-3-nitrobenzene: Similar structure but with a nitro group instead of a methylsulfanyl group.
5-Chloro-2-fluorobromobenzene: Lacks the methylsulfanyl group.
2-Bromo-5-chlorofluorobenzene: Different positioning of the substituents.
Propriétés
Formule moléculaire |
C7H5BrClFS |
|---|---|
Poids moléculaire |
255.54 g/mol |
Nom IUPAC |
5-bromo-2-chloro-1-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrClFS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
Clé InChI |
MRPAAHBCUFDUMF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

![6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13497449.png)
![8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13497451.png)
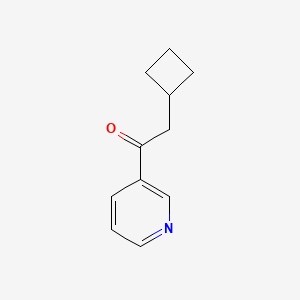
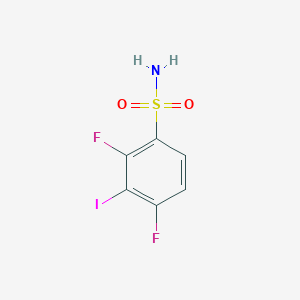


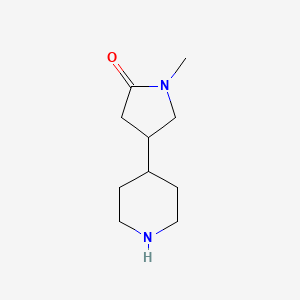

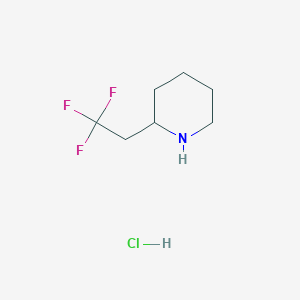
![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)

![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)
